molecular formula C14H20O B2925067 4-Heptylbenzaldehyde CAS No. 49763-67-9

4-Heptylbenzaldehyde

Cat. No.: B2925067
CAS No.: 49763-67-9
M. Wt: 204.313
InChI Key: JRFVBFVDDUPPNQ-UHFFFAOYSA-N
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Description

4-Heptylbenzaldehyde is an organic compound with the molecular formula C14H20O It consists of a benzene ring substituted with a heptyl group (a seven-carbon alkyl chain) and an aldehyde group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptylbenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-heptyltoluene using manganese dioxide in dichloromethane at room temperature. The reaction typically proceeds for about two hours to yield the desired aldehyde .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Heptylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 4-heptylbenzoic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 4-heptylbenzyl alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: 4-Heptylbenzoic acid.

    Reduction: 4-Heptylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Heptylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Heptylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This reactivity is crucial in its applications in organic synthesis and potential biological effects .

Comparison with Similar Compounds

    Benzaldehyde: The simplest aromatic aldehyde, lacking the heptyl group.

    4-Methylbenzaldehyde: Contains a methyl group instead of a heptyl group.

    4-Octylbenzaldehyde: Contains an octyl group, differing by one carbon atom from 4-Heptylbenzaldehyde.

Uniqueness: this compound is unique due to the presence of the heptyl group, which imparts distinct physical and chemical properties compared to its shorter or longer alkyl chain analogs. This uniqueness makes it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

4-heptylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h8-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFVBFVDDUPPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 6.60 g (30 mmol) of 4-heptylbenzoic acid (obtained from Aldrich Chemical Company (#23,064-2) and used without purification) in 50 mL of dichloromethane at room temperature under nitrogen was added 4.0 mL (45 mmol, 1.5 equivalents) of oxalyl chloride and then 0.1 mL (1.3 mmol) of DMF. The resulting vigorously bubbling solution was stirred for 1 h and then evaporated. The semi-solid residue was dissolved in 40 mL of benzene under argon and 350 mg (0.31 mmol) of tetrakis(triphenylphosphine)palladium was added. To this stirring solution at room temperature was added 11.1 mL (34 mmol) of tributyltin hydride over 20 min. The solution turns yellow and warms autogenously to 40° C. After 1 h, the reaction was treated with 100 mL of 10% aqueous potassium fluoride and stirred vigorously for 30 min. The reaction mass was filtered, the filtrate diluted with ether, washed with water, and the organic layer separated, dried (MgSO4) and evaporated onto 10 g of silica gel. Purification by flash chromatography (5×20 cm column, 3:7 dichloromethane/hexanes as elutent) gave 5.95 g, 97% yield, of title compound as a colorless oil.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
11.1 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
350 mg
Type
catalyst
Reaction Step Five
Yield
97%

Synthesis routes and methods II

Procedure details

88 g of n-heptylbenzene are taken up in 50 ml of trifluoroacetic acid and 70 g of hexamethylenetetramine. The whole is refluxed for 12 hours after which the excess of trifluoroacetic acid is distilled off by means of a water jet airpump. The mixture is then poured in ice water and neutralized with soda. After extraction with ether the resulting ether solution is evaporated and the resulting 4-heptylbenzaldehyde is used for the following process step.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 g
Type
solvent
Reaction Step Four

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